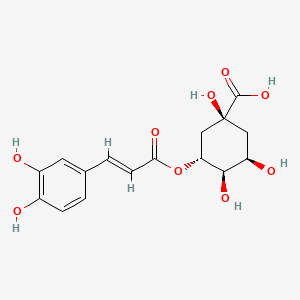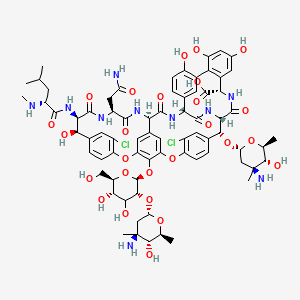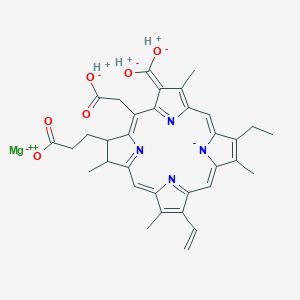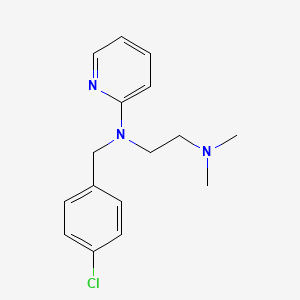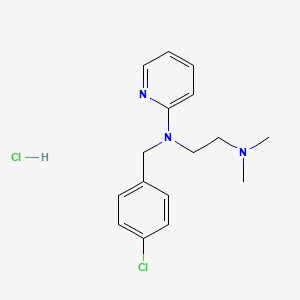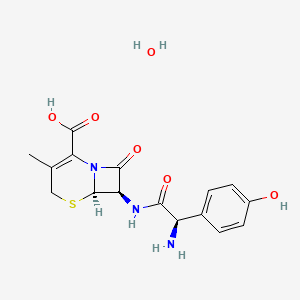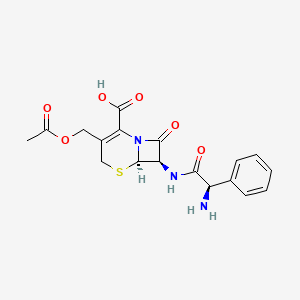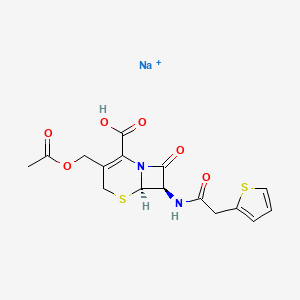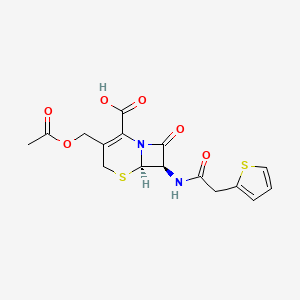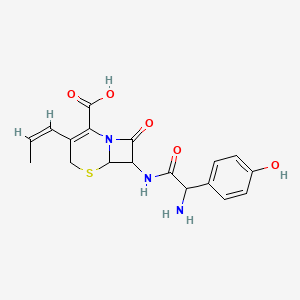
céfprozil
Vue d'ensemble
Description
Cefprozil monohydrate is a semi-synthetic broad-spectrum cephalosporin antibiotic . It is commonly used to treat a variety of bacterial infections, including those of the ear and skin, bronchitis, and others . It is a cis and trans isomeric mixture (≥ 90% cis) and is a pale yellow to yellow crystalline powder .
Molecular Structure Analysis
Cefprozil monohydrate crystallizes in space group P21 with a = 11.26513(6), b = 11.34004(5), c = 14.72649(11) Å, β = 90.1250(4)°, V = 1881.262(15) Å3, and Z = 4 . The molecular formula for the monohydrate is C18H19N3O5S.H2O and a molecular weight of 407.45 .Chemical Reactions Analysis
Cefprozil monohydrate is susceptible to degradation under various stress conditions such as hydrolytic, oxidative, photolytic, and thermal stress conditions .Physical And Chemical Properties Analysis
Cefprozil monohydrate is a pale yellow to yellow crystalline powder . It is well absorbed (95%) with an average plasma half-life in normal subjects of 1.3 hours .In Vivo
Cefprozil monohydrate has been studied extensively in vivo. It has been used to treat bacterial infections in animal models, including mice, rats, and cats. It has demonstrated efficacy against a variety of bacterial infections, including skin, respiratory, and urinary tract infections.
In Vitro
Cefprozil monohydrate has also been studied extensively in vitro. It has been used to treat bacterial infections in cell culture systems, including E. coli and S. aureus. It has demonstrated efficacy against a variety of bacterial infections, including skin, respiratory, and urinary tract infections.
Mécanisme D'action
Cefprozil, also known as Cefprozil hydrate or Cefprozil monohydrate, is a second-generation cephalosporin antibiotic used in the treatment of various bacterial infections .
Target of Action
Cefprozil primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, an essential component of the bacterial cell wall .
Mode of Action
Cefprozil, like the penicillins, is a beta-lactam antibiotic. It inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interrupts the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by cefprozil is the synthesis of the bacterial cell wall. By inhibiting PBPs, cefprozil prevents the cross-linking of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .
Pharmacokinetics
Cefprozil exhibits linear pharmacokinetics relative to dose size . It is well absorbed, with approximately 94% of the dose being absorbed . Peak plasma concentrations are achieved 1-2 hours after oral administration . The drug is primarily excreted in the urine, with 60%-70% of the dose excreted as unchanged drug .
Result of Action
The molecular effect of cefprozil’s action is the disruption of bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby treating the bacterial infection .
Action Environment
The action, efficacy, and stability of cefprozil can be influenced by various environmental factors. For instance, the absorption and subsequent bioavailability of cefprozil can be affected by the presence or absence of food in the gastrointestinal tract . Furthermore, the effectiveness of cefprozil can be influenced by the type of bacteria and their resistance mechanisms .
Activité Biologique
Cefprozil monohydrate has been shown to be active against a wide range of Gram-positive and Gram-negative bacteria. It has demonstrated activity against a variety of bacterial infections, including skin, respiratory, and urinary tract infections.
Biochemical and Physiological Effects
Cefprozil monohydrate has been shown to inhibit the synthesis of bacterial cell walls. This prevents the bacteria from growing and multiplying, which ultimately leads to their death. It has also been shown to reduce inflammation and reduce the severity of symptoms associated with bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
Cefprozil monohydrate has several advantages for use in laboratory experiments. It is a broad-spectrum antibiotic, so it is effective against a wide range of bacterial infections. It is also relatively safe and has few side effects. The main limitation is that it is not effective against some Gram-positive bacteria, such as Staphylococcus aureus.
Orientations Futures
The future of cefprozil monohydrate research is promising. Researchers are looking for ways to improve its efficacy against Gram-positive bacteria, as well as to explore its potential applications in the treatment of other bacterial infections. Additionally, researchers are exploring the possibility of using cefprozil monohydrate as a prophylactic agent to prevent bacterial infections. Other potential applications include its use as an adjuvant therapy to enhance the effectiveness of other antibiotics. Finally, researchers are looking for ways to reduce the cost of cefprozil monohydrate to make it more accessible to those in need.
Applications De Recherche Scientifique
Activité antibactérienne à large spectre
Le céfprozil est une céphalosporine bêta-lactame semi-synthétique, qui possède un large spectre antibactérien . Il peut résister aux bactéries aérobies à Gram positif et négatif . Il a été rapporté qu'il présentait une activité antibactérienne contre les bactéries Gram-positives telles que Streptococcus pyogenes, Streptococcus pneumoniae, Streptococcus agalactiae et Staphylococcus aureus .
Traitement de diverses infections
Le this compound peut également être utilisé pour traiter les infections des voies respiratoires, de la peau ou des voies urinaires induites par certains anaérobies . Son effet clinique en tant qu'antibiotique a longtemps été confirmé .
Pharmacocinétique et études de bioéquivalence
Le this compound a été utilisé dans des études de pharmacocinétique et de bioéquivalence . Par exemple, une étude a été menée pour évaluer la bioéquivalence de la formulation granulaire à une suspension sèche chez des volontaires chinois en bonne santé et pour estimer les profils pharmacocinétiques (PK) du this compound .
Pharmacocinétique de population
La pharmacocinétique de population (PPK) du this compound a été étudiée. Un modèle PPK pour le this compound sera un grand avantage pour l'utilisation clinique . Le modèle PPK final pour le cis-, le trans- et le this compound total a été établi et validé .
Développement de formulations
Une formulation granulaire de this compound a été développée pour améliorer l'observance médicamenteuse des patients . Les paramètres PK de la formulation granulaire de this compound étaient similaires à ceux de la suspension .
Enquête spectrométrique
Le this compound a été utilisé dans des études spectrométriques. La première méthode était basée sur l'interaction du médicament avec la 3-méthyl-benzothiazolinone-2-hydrazone (MBTH) en présence de sulfate cérique d'ammonium ou de chlorure ferrique comme oxydant .
Safety and Hazards
Cefprozil may cause serious side effects such as severe stomach pain, diarrhea that is watery or bloody, fever, chills, sore throat, mouth sores, pale or yellowed skin, dark colored urine, fever, confusion or weakness, easy bruising, unusual bleeding, a seizure, or kidney problems . It should be handled with care to avoid dust formation and contact with skin and eyes .
Analyse Biochimique
Biochemical Properties
Cefprozil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of bacterial cell wall synthesis . This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Cefprozil interacts with various enzymes and proteins, including PBPs, which are essential for maintaining the integrity of the bacterial cell wall.
Cellular Effects
Cefprozil exerts significant effects on various types of cells and cellular processes. By inhibiting cell wall synthesis, it disrupts the structural integrity of bacterial cells, leading to cell death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of PBPs by Cefprozil prevents the bacteria from forming a functional cell wall, which is essential for their survival . Consequently, Cefprozil effectively eliminates bacterial infections by targeting and destroying the bacterial cells.
Molecular Mechanism
The molecular mechanism of Cefprozil involves its binding to PBPs, which are enzymes involved in the synthesis of the bacterial cell wall . By binding to these proteins, Cefprozil inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for cell wall biosynthesis . This inhibition prevents the formation of cross-links in the peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis. Additionally, Cefprozil may interfere with autolysin inhibitors, further promoting cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cefprozil can change over time. The stability and degradation of Cefprozil are important factors that influence its efficacy. Studies have shown that Cefprozil remains stable under various conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to Cefprozil can lead to changes in bacterial cell morphology and viability .
Dosage Effects in Animal Models
The effects of Cefprozil vary with different dosages in animal models. At therapeutic doses, Cefprozil effectively treats bacterial infections without causing significant adverse effects . At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed . Threshold effects have been identified, indicating that there is a dosage range within which Cefprozil is both effective and safe for use in animal models .
Metabolic Pathways
Cefprozil is involved in various metabolic pathways, primarily related to its degradation and elimination from the body. It is metabolized in the liver and excreted primarily through the kidneys . The enzymes involved in its metabolism include cytochrome P450 enzymes, which play a role in the oxidation and conjugation of Cefprozil . These metabolic pathways ensure the efficient clearance of Cefprozil from the body, preventing its accumulation and potential toxicity.
Transport and Distribution
Cefprozil is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and distributed to different tissues, including the respiratory tract, skin, and soft tissues . Cefprozil interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . This distribution is essential for its therapeutic efficacy in treating bacterial infections.
Subcellular Localization
The subcellular localization of Cefprozil is primarily within the bacterial cell wall, where it exerts its antibacterial effects . Cefprozil targets the PBPs located in the cell wall, inhibiting their function and leading to cell lysis . The localization of Cefprozil to the bacterial cell wall is crucial for its activity, as it ensures that the antibiotic reaches its target site and effectively disrupts cell wall synthesis.
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2+;/t12-,13-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYUMNAHLSSTOU-CIRGZYLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111900-24-4, 121123-17-9 | |
| Record name | Cefprozil, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111900244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefprozil hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121123179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFPROZIL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ADV90MJVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of cefprozil?
A: Cefprozil is a second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, it exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , ] Cefprozil binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death. []
Q2: What is the molecular formula and weight of cefprozil?
A: Cefprozil exists in a hydrated form known as cefprozil monohydrate. Its molecular formula is C18H19N3O5S·H2O, and its molecular weight is 407.45 g/mol. [, ]
Q3: Is there spectroscopic data available for cefprozil?
A: Yes, infrared spectroscopy has been used to study cefprozil monohydrate. This technique confirmed the protonation state of functional groups within the molecule, which differs from the neutral form. []
Q4: What is the bioavailability of cefprozil?
A: Cefprozil exhibits excellent absorption after oral administration. Studies in humans have demonstrated an absolute bioavailability of approximately 89-94%. []
Q5: How is cefprozil metabolized and excreted?
A: Cefprozil is primarily excreted unchanged in the urine, indicating minimal metabolism. Renal clearance accounts for a significant portion of its elimination, although nonrenal clearance also plays a role. []
Q6: Does food affect the absorption of cefprozil?
A: Unlike some other cephalosporins, cefprozil's extent of absorption and rate of elimination remain mostly unaffected by food. While food may slightly delay the time to peak concentration, it does not significantly impact the overall drug levels in the blood. []
Q7: How does cefprozil penetrate into different tissues?
A: Cefprozil demonstrates good tissue penetration. Studies have shown its presence in various tissues and fluids, including skin blister fluid, [, ] tonsillar and adenoidal tissues, [] and middle ear fluid. [] Notably, concentrations in these tissues remain higher than the minimum inhibitory concentrations (MICs) for common pathogens associated with infections in those sites.
Q8: How do the pharmacokinetic parameters of cefprozil compare to those of cefaclor?
A: While cefprozil might be absorbed slightly slower and reach lower peak concentrations in plasma compared to cefaclor, it exhibits a significantly longer half-life (approximately twofold). [, , ] Consequently, the area under the curve (AUC) for cefprozil is notably larger, suggesting a greater overall exposure to the drug compared to cefaclor at the same dose. []
Q9: What types of infections is cefprozil used to treat?
A9: Cefprozil is primarily indicated for treating bacterial infections caused by susceptible organisms. These include:
- Respiratory tract infections: Otitis media, sinusitis, pharyngitis, tonsillitis, acute bacterial exacerbations of chronic bronchitis. [, , , , ]
- Skin and skin structure infections: Impetigo, abscesses, cellulitis. [, ]
- Urinary tract infections: Cystitis, pyelonephritis. []
Q10: How effective is cefprozil compared to other antibiotics?
A: Clinical trials have demonstrated that cefprozil exhibits comparable or superior efficacy to other commonly prescribed antibiotics for various infections. [, , , , ] Notably, it shows effectiveness in treating children with recurrent and persistent acute otitis media. []
Q11: What is the usual dosage regimen for cefprozil?
A11: Dosage regimens for cefprozil are not discussed in this Q&A section, as the focus is on scientific research and not clinical guidance.
Q12: Are there any known mechanisms of resistance to cefprozil?
A: Yes, bacteria can develop resistance to cefprozil through various mechanisms, primarily through mutations in penicillin-binding proteins (PBPs). [, ] Changes in PBPs, especially PBP1a and PBP2x, can reduce cefprozil's binding affinity and effectiveness. [] Other resistance mechanisms include the production of β-lactamases, which can hydrolyze cefprozil, rendering it inactive. [, ]
Q13: Does cefprozil show cross-resistance with other antibiotics?
A: Cross-resistance is possible, especially with other β-lactam antibiotics like penicillin and other cephalosporins. [, ] Resistance mechanisms, like modified PBPs or β-lactamase production, can confer resistance to multiple β-lactams.
Q14: What analytical methods are used to determine cefprozil concentrations?
A: Several analytical methods are employed for quantifying cefprozil levels in various matrices, including:* High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, is widely used to determine cefprozil concentrations in plasma, urine, and other biological samples. [, , , , , , , , ]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the simultaneous measurement of both cis and trans isomers of cefprozil in plasma. [, ]* Bioassay: Microbiological assays can also be used to determine cefprozil concentrations, particularly in middle ear fluid samples. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



